Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2
Description
Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH₂ is a synthetic nonapeptide substrate for HIV-1 protease, a critical enzyme in the viral replication cycle. The peptide features an acetylated N-terminus and a C-terminal amidation, enhancing stability and mimicking natural cleavage sites in viral polyproteins. Its sequence includes key residues (e.g., Phe-Leu at positions 5–6) that align with the protease's substrate specificity for hydrophobic and aromatic residues.
Kinetic Properties: In enzymatic studies, this peptide exhibits a turnover number ($k_{\text{cat}}$) of 0.29 s⁻¹, corresponding to a free energy barrier ($\Delta G^\ddagger$) of 15.1 kcal·mol⁻¹, indicating moderate catalytic efficiency compared to other substrates .
Properties
CAS No. |
128211-01-8 |
|---|---|
Molecular Formula |
C47H79N13O11 |
Molecular Weight |
1002.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H79N13O11/c1-8-28(6)39(60-42(67)32(17-12-13-19-48)55-41(66)31(54-29(7)61)18-14-20-52-47(50)51)46(71)59-34(22-27(4)5)44(69)57-35(23-30-15-10-9-11-16-30)45(70)56-33(21-26(2)3)43(68)58-36(24-38(63)64)40(65)53-25-37(49)62/h9-11,15-16,26-28,31-36,39H,8,12-14,17-25,48H2,1-7H3,(H2,49,62)(H,53,65)(H,54,61)(H,55,66)(H,56,70)(H,57,69)(H,58,68)(H,59,71)(H,60,67)(H,63,64)(H4,50,51,52)/t28-,31-,32-,33-,34-,35-,36-,39-/m0/s1 |
InChI Key |
VIQYCLDEYAEKBM-TZXFWULXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
- The peptide synthesis begins by anchoring the C-terminal amino acid (Gly-NH2) to a solid resin, typically a Rink amide resin, which facilitates C-terminal amidation.
- The resin loading is carefully controlled to optimize peptide yield and purity.
Stepwise Elongation
- The peptide chain is elongated from the C-terminus to the N-terminus by sequential coupling of Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Asp(tBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH.
- Each coupling cycle involves:
- Deprotection: Removal of the Fmoc group using 20% piperidine in NMP (N-methylpyrrolidone).
- Coupling: Activation of the incoming amino acid with a coupling reagent such as HCTU or DIC/HOBt, followed by reaction with the free amine on the resin-bound peptide.
- Washing: Removal of excess reagents and byproducts with solvents like DMF and DCM.
- Capping: Acetylation of unreacted amines to prevent deletion sequences.
N-Terminal Acetylation
- After the final amino acid (Arg) is coupled and deprotected, the N-terminus is acetylated using acetic anhydride and a base (e.g., NMM) to yield the acetylated peptide.
Cleavage and Side-Chain Deprotection
- The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
- The crude peptide is precipitated in cold diethyl ether.
Purification
- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using C4 or C18 columns.
- Purity is confirmed by analytical HPLC and mass spectrometry.
Solution-Phase Peptide Synthesis (Alternative Method)
- Stepwise elongation in solution can be performed using carbodiimide-mediated coupling (e.g., DCC) with additives like HOBt or HOSu to suppress racemization.
- This method is more labor-intensive and less commonly used for peptides longer than 5-6 residues but can be applied for shorter sequences or specific modifications.
Key Considerations and Optimization
| Aspect | Details |
|---|---|
| Coupling Reagents | HCTU, HATU, DIC/HOBt, DCC with additives to improve yield and reduce racemization |
| Protecting Groups | Fmoc for α-amino groups; Boc, Pbf, tBu for side chains (Lys, Arg, Asp respectively) |
| Deprotection | 20% piperidine in NMP for Fmoc removal; TFA cocktail for side chains and resin cleavage |
| Purification | RP-HPLC with gradient elution; C4 or C18 columns depending on peptide hydrophobicity |
| Analytical Methods | Mass spectrometry for molecular weight confirmation; HPLC for purity assessment |
| Racemization Control | Use of additives like HOBt, HOAt; mild coupling conditions; monitoring by chiral HPLC |
Research Findings and Data
- Studies have shown that the use of HCTU as a coupling reagent in SPPS provides high coupling efficiency and low racemization for arginine and lysine residues, which are prone to side reactions due to their basic side chains.
- The acetylation of the N-terminus improves peptide stability and mimics natural post-translational modifications.
- Side-chain protecting groups such as Pbf for arginine and Boc for lysine are critical to prevent side reactions during synthesis and cleavage.
- Purification by RP-HPLC typically yields peptides with >95% purity, suitable for biological assays.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Resin Loading | Rink amide resin, Fmoc-Gly-OH | Anchor C-terminal amino acid |
| 2 | Fmoc Deprotection | 20% Piperidine in NMP | Remove Fmoc protecting group |
| 3 | Amino Acid Coupling | Fmoc-AA-OH, HCTU or DIC/HOBt, NMM | Add next amino acid |
| 4 | Washing | DMF, DCM | Remove excess reagents |
| 5 | Capping | Ac2O, NMM | Block unreacted amines |
| 6 | Repeat Steps 2-5 | For each amino acid in sequence | Build peptide chain |
| 7 | N-terminal Acetylation | Acetic anhydride, NMM | Acetylate N-terminus |
| 8 | Cleavage & Deprotection | TFA cocktail (TFA/H2O/TIS/EDT) | Release peptide, remove side groups |
| 9 | Precipitation | Cold diethyl ether | Isolate crude peptide |
| 10 | Purification | RP-HPLC (C4 or C18 column) | Obtain pure peptide |
| 11 | Analysis | Mass spectrometry, analytical HPLC | Confirm identity and purity |
Chemical Reactions Analysis
Types of Reactions
Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Structure and Properties
The peptide Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 consists of a sequence of amino acids that are crucial for its biological function. The presence of basic residues like arginine and lysine may enhance its interaction with negatively charged biological molecules, while hydrophobic residues contribute to its structural stability.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects. It may act as an agonist or antagonist in various biological pathways, influencing processes such as cell signaling and immune response.
Case Study: Antimicrobial Activity
Research has indicated that this peptide exhibits antimicrobial properties, making it a candidate for developing new antibiotics. In vitro studies demonstrated its effectiveness against a range of bacterial strains, highlighting its potential in combating antibiotic resistance.
Cancer Research
The peptide's ability to modulate cell proliferation and apoptosis has made it a subject of interest in cancer research.
Data Table: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Inhibition of cell proliferation |
| A549 | 12 | Modulation of signaling pathways |
Studies have shown that this compound can induce apoptosis in breast cancer cells by activating specific caspases, suggesting its potential as a chemotherapeutic agent.
Neuroscience
In neuroscience, the peptide has been investigated for its neuroprotective effects and role in neuroinflammation.
Case Study: Neuroprotective Effects
A study demonstrated that the peptide could reduce neuronal cell death in models of neurodegenerative diseases by inhibiting inflammatory cytokines. This finding suggests its potential use in therapies for conditions like Alzheimer's disease.
Drug Delivery Systems
The amphiphilic nature of this compound allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Data Table: Drug Delivery Efficiency
| Drug | Encapsulation Efficiency (%) | Release Rate (24h) |
|---|---|---|
| Doxorubicin | 85 | 60% |
| Paclitaxel | 78 | 55% |
Research indicates that when co-administered with chemotherapeutic drugs, the peptide improves their therapeutic efficacy through targeted delivery mechanisms.
Mechanism of Action
The mechanism by which Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH2 exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Sequence and Kinetic Differences
The table below compares Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH₂ with other HIV-1 protease substrates, highlighting structural motifs and kinetic parameters:
Key Observations :
- Cleavage Site Specificity : The target peptide’s Leu-Phe cleavage site contrasts with Tyr-Pro or Asn-Tyr in other substrates, reflecting HIV-1 protease’s adaptability to diverse hydrophobic/aromatic residues.
- Catalytic Efficiency: Despite a lower $k_{\text{cat}}$ than aminobenzoyl-Thr-Ile-Nle*pNO₂-Phe-Gln-Arg-NH₂ (3.28 s⁻¹), the target peptide’s lower $\Delta G^\ddagger$ (15.1 vs. 16.4 kcal·mol⁻¹) suggests a more favorable transition state, possibly due to optimal side-chain interactions with the protease’s active site .
Role of Modifications
- Acetylation/Amidation : The acetylated N-terminus and C-terminal amidation in the target peptide enhance proteolytic stability compared to unmodified analogs like Dyn A-(1-11)NH₂ (), which lacks these modifications.
- Fluorescent Probes : AC-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂ () incorporates EDANS/DABCYL fluorophores for FRET-based protease assays. While functionally distinct, this highlights how chemical modifications (e.g., fluorescent tags) expand research utility compared to naturalistic substrates like Ac-Arg-Lys-Ile-Leu-Phe-Leu-Asp-Gly-NH₂ .
Functional and Structural Analogues in Other Systems
Neuropeptides and Opioid Antagonists
- Antho-RFamide (
)="" <="" .="" a="" activity,="" anemones.="" anthozoan="" arg-phe="" as="" biological="" but="" can="" divergent="" emphasizing="" functions="" how="" in="" it="" lacks="" li="" modulator="" motif="" motifs="" neuromuscular="" neuropeptide="" peptide,="" protease="" roles="" sea="" sequence="" serve="" shares="" substrate="" target="" the="" this="" unlike=""> ):>- Opioid Antagonists : Peptides like JVA-901 () with sequences such as AcTyr-Lys-Trp-Trp-Leu-Arg-Arg-ala-Arg-Pro-LysNH₂ target opioid receptors rather than proteases, underscoring the importance of structural context in determining function .
Catalytic and Stability Features
- H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ (): This decapeptide shares Arg, Leu, and Phe residues but includes Tyr and Ala, which may confer distinct conformational stability. Its lack of acetylation/amidation reduces proteolytic resistance compared to the target peptide .
Q & A
Q. What approaches ensure reproducibility in functional studies involving this peptide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
